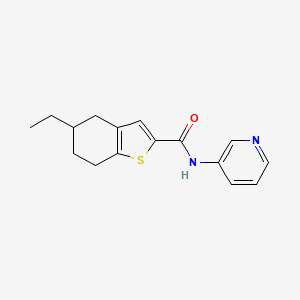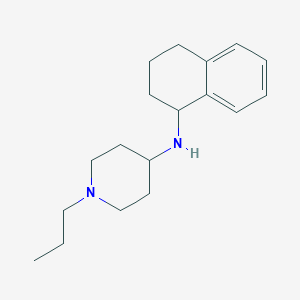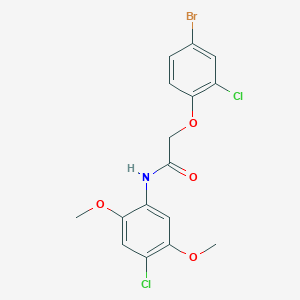![molecular formula C19H20F2N2O4S B5205808 N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer treatment.
Wirkmechanismus
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in many types of cancer, leading to abnormal gene expression and uncontrolled cell growth. By inhibiting HDACs, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It has also been extensively studied, making it a reliable tool for cancer research. However, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has limitations as well. Its low yield in synthesis makes it expensive and time-consuming to produce. It also has low solubility, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide research. One direction is to optimize the synthesis method to increase yield and reduce cost. Another direction is to study the combination of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, more research is needed to understand the mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide and its potential use in other diseases, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a small molecule inhibitor that has shown potential in cancer treatment. Its inhibition of HDACs has been shown to restore normal gene expression and inhibit cancer cell growth. While N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has advantages for lab experiments, such as its reliability and ease of use, it also has limitations, such as its low yield and solubility. Future research directions include optimizing the synthesis method, studying combination therapies, and exploring its potential use in other diseases.
Synthesemethoden
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves several steps. The first step is the synthesis of 2-(difluoromethoxy)aniline, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride to produce N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide. The yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-10-3-2-9-16(17)22-18(24)14-7-6-8-15(13-14)28(25,26)23-11-4-1-5-12-23/h2-3,6-10,13,19H,1,4-5,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZKKZAPDLQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)

![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)